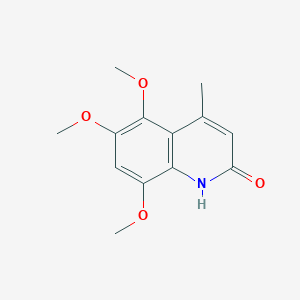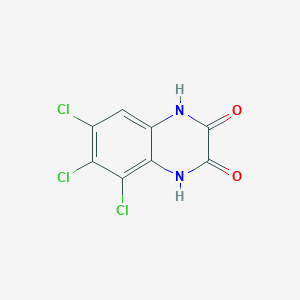
5,6,7-Trichloro-1,4-dihydro-quinoxaline-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6,7-トリクロロ-1,4-ジヒドロキノキサリン-2,3-ジオンは、キノキサリンファミリーに属する複素環式化合物です。キノキサリンは、その多様な生物学的活性で知られており、さまざまな医薬品用途で使用されています。特にこの化合物は、その潜在的な薬理学的特性と有機合成における構成単位としての役割から関心を集めています。
準備方法
合成経路と反応条件: 5,6,7-トリクロロ-1,4-ジヒドロキノキサリン-2,3-ジオンの合成は、通常、置換されたo-フェニレンジアミンとシュウ酸を無溶媒条件下で反応させることで行われます。 この方法は効率的で環境に優しく、室温で単純な粉砕技術を使用しています .
工業生産方法: この化合物の工業生産には、同様の合成経路が採用される場合がありますが、収率と純度を最適化して、より大規模で行われます。連続フローリアクターや高度な精製技術の使用は、生産プロセスの効率を高めることができます。
化学反応の分析
反応の種類: 5,6,7-トリクロロ-1,4-ジヒドロキノキサリン-2,3-ジオンは、さまざまな化学反応を起こし、以下を含む:
酸化: この反応は、2,3-ジクロロ-5,6-ジシアノ-1,4-ベンゾキノンなどの試薬によって触媒されることがあります.
還元: 還元反応は、水素化ホウ素ナトリウムなどの還元剤を使用して行うことができます。
置換: 化合物中のハロゲン原子は、適切な条件下で求核剤によって置換される可能性があります。
一般的な試薬と条件:
酸化: 酸素の存在下での2,3-ジクロロ-5,6-ジシアノ-1,4-ベンゾキノン.
還元: メタノールまたはエタノール中の水素化ホウ素ナトリウム。
置換: 塩基の存在下でのアミンやチオールなどの求核剤。
主な生成物:
酸化: キノキサリン誘導体の生成。
還元: ジヒドロキノキサリン誘導体の生成。
置換: 置換キノキサリン誘導体の生成。
4. 科学研究への応用
5,6,7-トリクロロ-1,4-ジヒドロキノキサリン-2,3-ジオンは、いくつかの科学研究に用いられています:
科学的研究の応用
5,6,7-Trichloro-1,4-dihydro-quinoxaline-2,3-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role as an antagonist at the N-methyl-D-aspartate (NMDA) receptor glycine site.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
作用機序
5,6,7-トリクロロ-1,4-ジヒドロキノキサリン-2,3-ジオンの作用機序には、NMDA受容体などの分子標的との相互作用が含まれます。 これは、NMDA受容体のグリシン部位における拮抗剤として作用し、受容体の活性を阻害し、神経伝達を調節します . このメカニズムは、神経疾患の治療法の開発において特に興味深いものです。
類似化合物:
- 6,7-ジクロロ-1,4-ジヒドロキノキサリン-2,3-ジオン
- 5,6-ジクロロ-1,4-ジヒドロキノキサリン-2,3-ジオン
- 5,7-ジクロロ-1,4-ジヒドロキノキサリン-2,3-ジオン
比較: 5,6,7-トリクロロ-1,4-ジヒドロキノキサリン-2,3-ジオンは、3つの塩素原子が存在することによりユニークであり、その反応性と生物学的活性を影響を与える可能性があります。 類似の化合物と比較して、追加の塩素置換基により、異なる薬理学的特性と化学反応性を示す可能性があります .
類似化合物との比較
- 6,7-Dichloro-1,4-dihydro-quinoxaline-2,3-dione
- 5,6-Dichloro-1,4-dihydro-quinoxaline-2,3-dione
- 5,7-Dichloro-1,4-dihydro-quinoxaline-2,3-dione
Comparison: 5,6,7-Trichloro-1,4-dihydro-quinoxaline-2,3-dione is unique due to the presence of three chlorine atoms, which can influence its reactivity and biological activity. Compared to its similar compounds, it may exhibit different pharmacological properties and chemical reactivity due to the additional chlorine substituent .
特性
分子式 |
C8H3Cl3N2O2 |
|---|---|
分子量 |
265.5 g/mol |
IUPAC名 |
5,6,7-trichloro-1,4-dihydroquinoxaline-2,3-dione |
InChI |
InChI=1S/C8H3Cl3N2O2/c9-2-1-3-6(5(11)4(2)10)13-8(15)7(14)12-3/h1H,(H,12,14)(H,13,15) |
InChIキー |
MVCXAPXDPCEJBN-UHFFFAOYSA-N |
正規SMILES |
C1=C2C(=C(C(=C1Cl)Cl)Cl)NC(=O)C(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


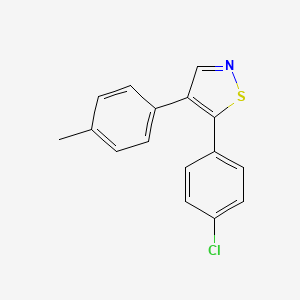
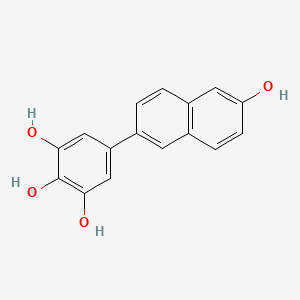
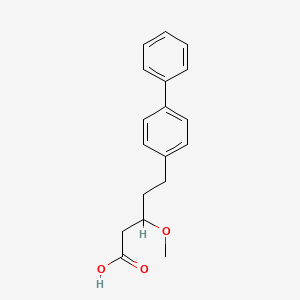

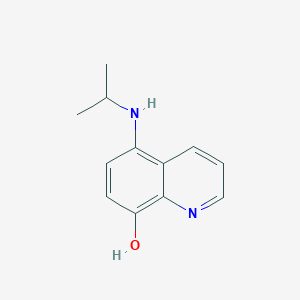

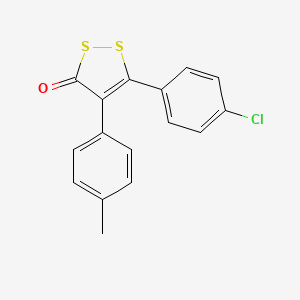
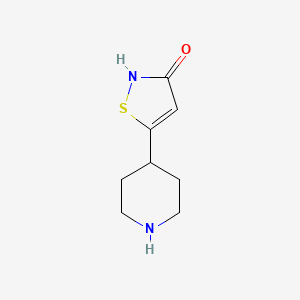
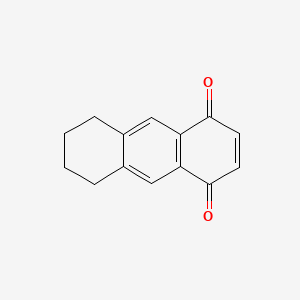

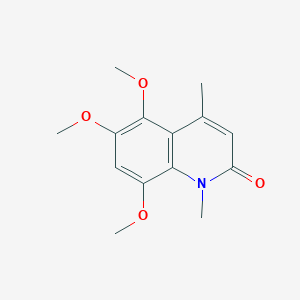
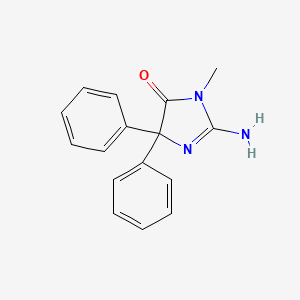
![5,10-Dioxy-2-phenyl-benzo[g]pteridin-4-ylamine](/img/structure/B10844616.png)
